

# 4-Hydrazinylpyridine hydrochloride molecular structure

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An In-depth Technical Guide to the Molecular Structure of **4-Hydrazinylpyridine Hydrochloride**

## Abstract

**4-Hydrazinylpyridine hydrochloride** is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of medicinal chemistry and drug development. Its unique molecular architecture, characterized by a nucleophilic hydrazine moiety appended to a pyridine ring, renders it a versatile precursor for a vast array of complex molecular scaffolds. This guide provides a detailed exploration of the molecular structure of **4-Hydrazinylpyridine hydrochloride**, grounded in spectroscopic analysis and theoretical principles. We will dissect its chemical and physical properties, elucidate its structure through spectroscopic techniques, outline a representative synthetic protocol, and discuss its reactivity. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important synthon.

## Introduction: The Strategic Importance of 4-Hydrazinylpyridine Hydrochloride

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. **4-Hydrazinylpyridine hydrochloride** (also known as 4-pyridylhydrazine hydrochloride) has emerged as a high-value intermediate due to the convergent functionalities within its structure. The pyridine ring offers a site for potential N-

alkylation, metal coordination, or modification of its electronic properties, while the hydrazine group (-NHNH<sub>2</sub>) is a potent nucleophile and a key component in the formation of nitrogen-containing heterocycles like pyrazoles, triazoles, and indazoles.[1][2] These heterocyclic motifs are prevalent in a multitude of biologically active compounds, making 4-hydrazinylpyridine a cornerstone in the synthesis of novel therapeutic agents.[1][3] This guide aims to provide a granular, field-proven perspective on its molecular structure, serving as a foundational reference for its effective utilization in research and development.

## Physicochemical Properties and Identification

A precise understanding of a compound's physical properties is the bedrock of its effective application in experimental work. **4-Hydrazinylpyridine hydrochloride** is typically a stable, solid material under standard laboratory conditions.[4] Its properties are summarized in the table below. The hydrochloride salt form enhances its stability and water solubility compared to the free base.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> ClN <sub>3</sub>	[5][6]
Molecular Weight	145.59 g/mol	[4][5][7]
Appearance	Solid	[3][4]
Melting Point	238-250 °C	[4][7]
CAS Number	20815-52-5, 52834-40-9	[5][6][8]
SMILES	Cl.NNc1ccncc1	[4][9]
InChI	1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H	[4][5][9]
Storage	Inert atmosphere, 2-8°C	[7][8]

## Elucidation of the Molecular Structure

The definitive structure of **4-Hydrazinylpyridine hydrochloride** is best understood as an ionic pair, consisting of the 4-hydrazinylpyridinium cation and a chloride anion. The proton from hydrochloric acid preferentially resides on the most basic nitrogen atom.

## Protonation State and Tautomerism

The most critical structural aspect is the site of protonation. The pyridine ring nitrogen is significantly more basic than the nitrogens of the hydrazine moiety. Consequently, it readily accepts a proton to form a pyridinium ion. This localization of the positive charge has a profound impact on the molecule's electronic structure and is directly observable in its spectroscopic data. This down-field shifting of ring protons upon protonation is a well-documented phenomenon in pyridine chemistry.<sup>[10]</sup>

The molecular structure can be visualized as follows:

Caption: Structure of 4-Hydrazinylpyridinium chloride.

## Spectroscopic Characterization

Spectroscopic analysis provides irrefutable evidence for the assigned structure. A multi-technique approach (NMR, IR, MS) is essential for unambiguous characterization.

Caption: Workflow for structural elucidation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is highly informative. Due to the positive charge on the pyridinium nitrogen, the aromatic protons are significantly deshielded and shifted downfield compared to neutral pyridine.<sup>[10]</sup> The spectrum will typically show two distinct sets of signals for the aromatic protons, appearing as doublets (or more complex multiplets depending on the solvent) characteristic of a 1,4-disubstituted pyridine ring. The protons of the hydrazine group (-NHNH<sub>2</sub>) will appear as broad signals, and their chemical shift can be highly variable depending on solvent, concentration, and temperature.
- <sup>13</sup>C NMR: The carbon spectrum will corroborate the <sup>1</sup>H NMR data. The carbons of the pyridine ring will be observed in the aromatic region, with the carbon atom attached to the hydrazine group (C4) showing a distinct chemical shift.

Assignment	Expected $^1\text{H}$ Chemical Shift (ppm)	Expected $^{13}\text{C}$ Chemical Shift (ppm)
Pyridine H (ortho to N)	8.0 - 8.5	145 - 155
Pyridine H (meta to N)	7.0 - 7.5	120 - 130
Hydrazine N-H	Variable (broad)	N/A
Pyridine C (para to N)	N/A	150 - 160

Note: Expected shifts are approximate and can vary based on solvent and instrument parameters. Data is inferred from general principles of pyridine and hydrazine chemistry.[\[9\]](#)[\[10\]](#)[\[11\]](#)

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum of **4-Hydrazinylpyridine hydrochloride** will exhibit characteristic absorption bands.

- N-H Stretching: Vibrations from the -NH and -NH<sub>2</sub> groups of the hydrazinyl moiety and the N<sup>+</sup>-H of the pyridinium ion will appear as broad bands in the 3400-2800 cm<sup>-1</sup> region.[\[12\]](#)
- C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1650-1450 cm<sup>-1</sup> region.
- N-H Bending: Bending vibrations for the amine groups typically appear around 1600 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

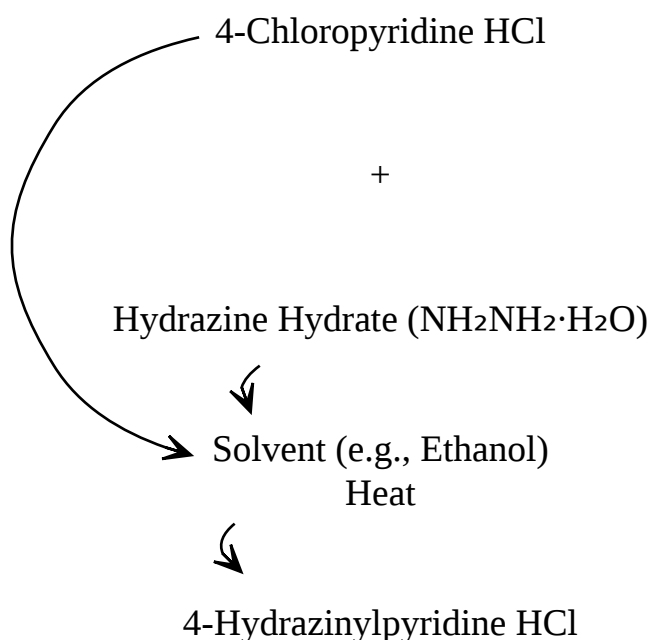
Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI) in positive mode, the spectrum will show a prominent peak corresponding to the cationic portion of the molecule, [C<sub>5</sub>H<sub>7</sub>N<sub>3</sub> + H]<sup>+</sup>, at m/z 110.[\[13\]](#) The molecular formula of the parent compound is C<sub>5</sub>H<sub>7</sub>N<sub>3</sub>, with a molecular weight of 109.13 g/mol .[\[3\]](#)[\[14\]](#)

## Synthesis and Reactivity

A robust understanding of a molecule's synthesis is crucial for its practical application.

## General Synthetic Protocol

**4-Hydrazinylpyridine hydrochloride** is commonly synthesized via a nucleophilic aromatic substitution reaction. The starting material is typically an activated pyridine derivative, such as 4-chloropyridine hydrochloride, which is reacted with hydrazine hydrate.[15]



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Caption: Synthesis of 4-Hydrazinylpyridine HCl.

Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride

This protocol is a generalized representation based on established chemical principles and literature precedents.[15][16] Researchers must consult specific literature and perform a thorough risk assessment before conducting any experiment.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloropyridine hydrochloride (1.0 eq).
- **Solvent Addition:** Add a suitable solvent, such as ethanol or water.

- Reagent Addition: Add hydrazine hydrate (excess, typically 1.5-2.0 eq) to the suspension.  
[16]
- Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
- Workup: After completion, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
- Isolation and Purification: Collect the solid product by filtration. Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove excess hydrazine. The product can be further purified by recrystallization if necessary.
- Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3.2.

## Core Reactivity

The synthetic utility of **4-Hydrazinylpyridine hydrochloride** stems from the reactivity of its hydrazine group. As a potent nucleophile, it readily reacts with electrophiles, particularly carbonyl compounds (aldehydes and ketones) to form hydrazones.[17][18] These intermediates are central to constructing larger heterocyclic systems, a cornerstone of modern drug discovery.[19] For instance, reaction with a  $\beta$ -dicarbonyl compound can lead to the formation of a pyrazole ring, a privileged scaffold in medicinal chemistry.

## Safety and Handling

Scientific integrity demands a rigorous approach to safety. **4-Hydrazinylpyridine hydrochloride** is classified as a hazardous substance.

- Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye damage.[4]  
[5] It may also cause respiratory irritation.[5]
- Handling Precautions: Use only in a well-ventilated area or a chemical fume hood.[20][21]  
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][22] Avoid breathing dust.[22]

- Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.[7][8][20]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[20][22]

## Conclusion

**4-Hydrazinylpyridine hydrochloride** is more than a simple chemical; it is a precisely engineered tool for molecular construction. Its structure, defined by the interplay between the pyridinium ring and the nucleophilic hydrazine group, has been conclusively established through extensive spectroscopic data. This guide has provided a comprehensive overview of its molecular architecture, a reliable protocol for its synthesis, and the fundamental principles of its reactivity and safe handling. For the medicinal chemist and drug development professional, a thorough understanding of these core attributes is the first step toward unlocking the vast synthetic potential of this versatile building block.

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